4-Ethynylpyridin-2(1H)-one

Overview

Description

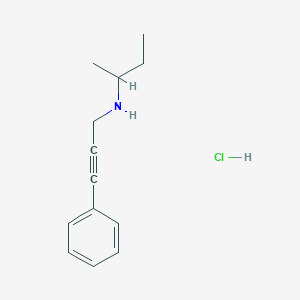

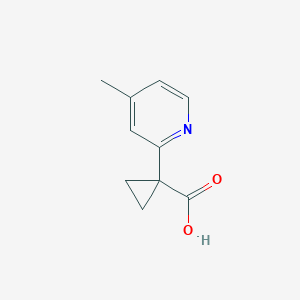

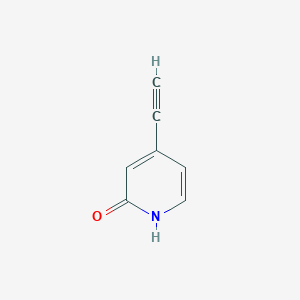

4-Ethynylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H5N . It is also known by other names such as 4-Ethynyl-2-pyridinamine .

Molecular Structure Analysis

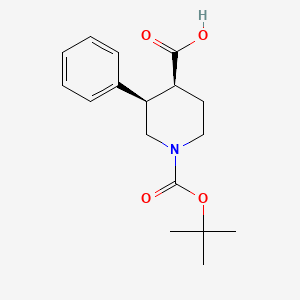

The molecular structure of 4-Ethynylpyridin-2(1H)-one involves a pyridine ring with an ethynyl group attached to it . The exact 3D structure may require advanced computational chemistry tools for accurate determination .Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds related to 4-Ethynylpyridin-2(1H)-one, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involves their synthesis, characterization, and reactivity studies. These studies include the use of techniques like X-ray diffraction, FT-IR, NMR, and mass spectrometry for molecular analysis. Such research has potential applications in fields like non-linear optics, due to the study of properties like hyperpolarizability, and in drug development, especially in anti-cancer therapies (Murthy et al., 2017).

Electronic Structure Analysis

4-Ethynylpyridine has been studied using photoelectron spectroscopy to understand its electronic structure. These analyses are crucial for comprehending the orbital interactions within the molecule, which can inform the design of new materials and compounds (Okubo et al., 1996).

Antimicrobial and Tuberculosis Research

Compounds like 4-(ethynylpyridine)quinazolines have been synthesized and evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. This line of research is significant for developing new drugs against tuberculosis, a major global health issue (Dilebo et al., 2021).

Organometallic Chemistry

4-Ethynylpyridine is used in the synthesis of organometallic compounds, such as bis(4-pyridylethynyl)mercury. These studies provide insights into molecular structures and bonding, which are foundational in the development of new materials and catalysts (Hoskins et al., 1996).

Crystal Engineering and Nonlinear Optics

The crystallization of 4-ethynylpyridine derivatives has been explored for applications in crystal engineering and nonlinear optics. These studies contribute to the development of new materials with specific optical properties, which can be used in technologies like lasers and optical data storage (Ohkita et al., 2001).

Electrochemical Sensors and Catalysis

The use of 4-ethynylpyridine in modifying electrode surfaces for electrochemical sensors has been investigated. These modifications improve the stability and catalytic abilities of sensors, which are important in environmental monitoring and industrial process control (Coates & Nyokong, 2012).

Luminescence and Organometallic Networks

Research on the luminescence properties of organometallic networks using 4-ethynylpyridine and ethynylpyrimidine as ligands contributes to the field of materials science, particularly in the development of new luminescent materials for applications like display technologies and sensors (Zhang et al., 2010).

Chiral Molecules and Helical Structures

Studies on ethynylpyridine oligomers linked with glycosyl chiral templates explore the creation of chiral helical complexes. This research is vital for understanding molecular chirality, which has implications in pharmaceutical development and the synthesis of novel materials (Abe et al., 2015).

Safety and Hazards

properties

IUPAC Name |

4-ethynyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-3-4-8-7(9)5-6/h1,3-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWRIYINHRKVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=O)NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726185 | |

| Record name | 4-Ethynylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylpyridin-2(1H)-one | |

CAS RN |

1196152-08-5 | |

| Record name | 4-Ethynylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B3059632.png)

![N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B3059636.png)

![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3059639.png)

![N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride](/img/structure/B3059640.png)